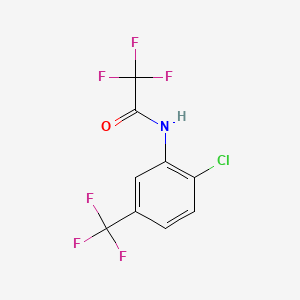
Acetanilide, 2'-chloro-2,2,2-trifluoro-5'-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 2’-chloro-2,2,2-trifluoro-5’-(trifluoromethyl)- is a complex organic compound that belongs to the class of acetanilides. This compound is characterized by the presence of a chloro group, multiple trifluoromethyl groups, and an acetanilide backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2’-chloro-2,2,2-trifluoro-5’-(trifluoromethyl)- typically involves the reaction of aniline derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or acetone to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetanilide, 2’-chloro-2,2,2-trifluoro-5’-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using chlorine or bromine, while nitration typically involves nitric acid.
Major Products
Applications De Recherche Scientifique
Acetanilide, 2’-chloro-2,2,2-trifluoro-5’-(trifluoromethyl)- is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Acetanilide, 2’-chloro-2,2,2-trifluoro-5’-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of trifluoromethyl groups enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide: A simpler analog without the chloro and trifluoromethyl groups.
N-Phenylacetamide: Another related compound with different substituents.
Chloroacetanilide: Contains a chloro group but lacks the trifluoromethyl groups.
Uniqueness
The unique combination of chloro and trifluoromethyl groups in Acetanilide, 2’-chloro-2,2,2-trifluoro-5’-(trifluoromethyl)- imparts distinct chemical properties, such as increased stability and reactivity, making it stand out among similar compounds.
Propriétés
Numéro CAS |
90830-14-1 |
|---|---|
Formule moléculaire |
C9H4ClF6NO |
Poids moléculaire |
291.58 g/mol |
Nom IUPAC |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H4ClF6NO/c10-5-2-1-4(8(11,12)13)3-6(5)17-7(18)9(14,15)16/h1-3H,(H,17,18) |
Clé InChI |
SEESVLMJLBKUHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



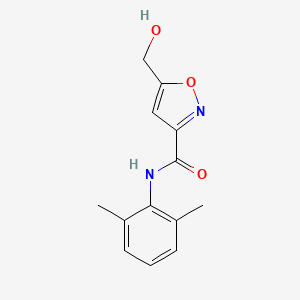
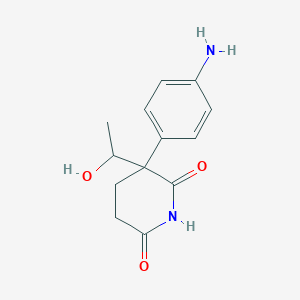
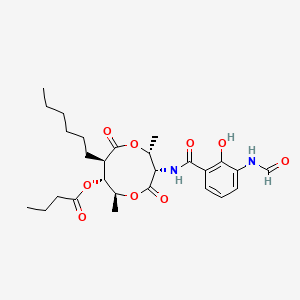
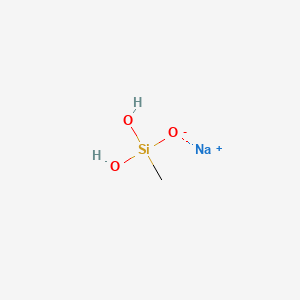
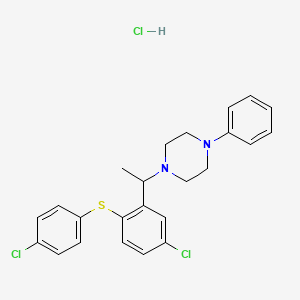

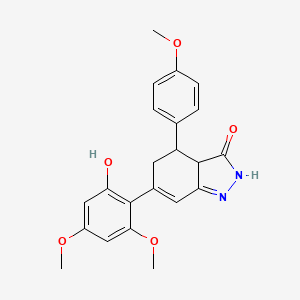
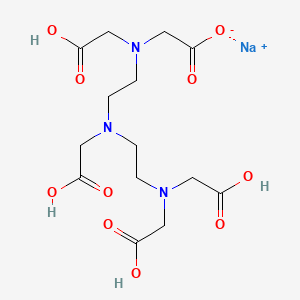
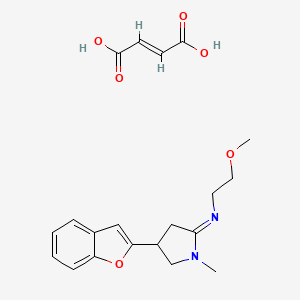



![27-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),18,20,22,24,26-tridecaene-11,16-dione](/img/structure/B12750240.png)
